molecular formula C11H23ClO3S B13627404 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

Cat. No.: B13627404
M. Wt: 270.82 g/mol
InChI Key: QYXQPIYFCJQZCP-UHFFFAOYSA-N
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Description

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group (-SO2Cl) attached to an organic moiety. This particular compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

RSO3H+SOCl2RSO2Cl+SO2+HClR-SO3H + SOCl2 \rightarrow R-SO2Cl + SO2 + HCl R−SO3H+SOCl2→R−SO2Cl+SO2+HCl

Where ( R ) represents the 2-(Butoxymethyl)-2-ethylbutane moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature and the release of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases.

Chemical Reactions Analysis

Types of Reactions

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the sulfonyl chloride group can undergo oxidation to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Reducing agents like LiAlH4 are used in anhydrous ether or THF under inert atmosphere conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by the oxidation of the sulfonyl chloride group.

Scientific Research Applications

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals, including surfactants, detergents, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of chloride ion (Cl-) to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride used in similar reactions.

    Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride with similar reactivity.

    Tosyl Chloride (p-Toluenesulfonyl Chloride, CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis.

Uniqueness

2-(Butoxymethyl)-2-ethylbutane-1-sulfonyl chloride is unique due to its specific structure, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in certain synthetic applications.

Properties

Molecular Formula

C11H23ClO3S

Molecular Weight

270.82 g/mol

IUPAC Name

2-(butoxymethyl)-2-ethylbutane-1-sulfonyl chloride

InChI

InChI=1S/C11H23ClO3S/c1-4-7-8-15-9-11(5-2,6-3)10-16(12,13)14/h4-10H2,1-3H3

InChI Key

QYXQPIYFCJQZCP-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(CC)(CC)CS(=O)(=O)Cl

Origin of Product

United States

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